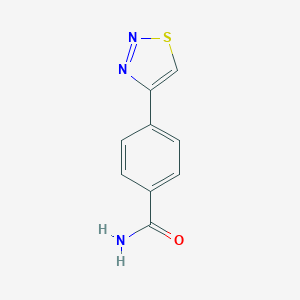

4-(1,2,3-チアゾール-4-イル)ベンズアミド

説明

Synthesis Analysis

The synthesis of thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)benzamide, often involves the use of microwave-assisted facile synthesis methods. For example, a study by Tiwari et al. (2017) described the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting a solvent-free approach under microwave irradiation (Tiwari et al., 2017). This method is noted for its efficiency and the ability to produce compounds with potential anticancer activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)benzamide, is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. The study by Pavlova et al. (2022) on a related thiadiazole derivative showcased the application of 1H and 13C NMR spectroscopy to confirm the structure of synthesized compounds (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, contributing to their diverse chemical properties. The reactivity towards electrophilic reagents and the ability to undergo dimerization reactions are notable. For example, Takikawa et al. (1985) explored the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical versatility of thiadiazole compounds (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and function. The study by Matwijczuk et al. (2016) on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing thiadiazole compounds highlighted the influence of molecular structure on fluorescence properties and molecular aggregation, showcasing the importance of physical properties in understanding the behavior of thiadiazole derivatives in biological systems (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with biological molecules, are areas of active research. The synthesis and study of thiadiazole derivatives reveal their potential as bioactive molecules with applications in medicinal chemistry and materials science. The study by Adhami et al. (2014) on the synthesis, crystal structure, and cytotoxic activity of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes highlighted the potential anticancer activity of these compounds, underscoring the chemical properties that make thiadiazoles of interest in drug discovery (Adhami et al., 2014).

科学的研究の応用

抗腫瘍剤

4-(1,2,3-チアゾール-4-イル)ベンズアミドなどの1,3,4-チアゾール誘導体は合成され、K562慢性骨髄性白血病細胞株を含む複数のヒトがん細胞株に対する細胞毒性効果について評価されています。 . これらの化合物は有望な結果を示しており、Ablタンパク質キナーゼを阻害し、Bcr-Abl陽性のK562細胞株に対して選択的な活性を示しています。 .

抗菌剤

1,3,4-チアゾール誘導体は、抗菌特性についても合成および評価されています。 . これらの化合物はさまざまな細菌株および真菌株に対して試験されており、一部はアモキシシリンやフルコナゾールなどの標準薬と同様の結果を示しています。 .

医薬品

1,3,4-チアゾールは、医薬品分野で広く使用されています。 . たとえば、最初の非水銀系利尿薬であるアセタゾラミドは、1,3,4-チアゾールの誘導体です。 .

農薬

1,3,4-チアゾールは農薬分野でも使用されています。 . 新しい殺虫剤や除草剤の開発に使用できます。

キナーゼ阻害剤

1,3,4-チアゾール誘導体は、新規キナーゼ阻害剤の開発に使用されています。 . これらの化合物は、細胞プロセスの調節に重要な役割を果たす酵素であるキナーゼの活性を阻害することができます。

抗酸化剤

一部の1,3,4-チアゾール誘導体は、抗酸化活性について合成および評価されています。 . これらの化合物は、フリーラジカルによる損傷から細胞を保護するのに役立ちます。

作用機序

Target of Action

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular environment that can have a detrimental effect on cancer cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide affects various biochemical pathways. These enzymes are involved in the reversible hydration of carbon dioxide, a process that is crucial for maintaining pH balance and facilitating CO2 transport . By inhibiting these enzymes, the compound disrupts these processes, potentially leading to an environment that is unfavorable for the growth and proliferation of cancer cells .

Result of Action

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide can lead to a decrease in the growth and proliferation of cancer cells . In studies, some derivatives of the compound have shown cytotoxic activity against cancer cell lines . For example, one study found that a derivative of the compound showed higher efficacy than the standard acetazolamide, with an IC50 value of 0.03±0.01 µM .

Action Environment

The action of 4-(1,2,3-Thiadiazol-4-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrases and, consequently, the efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, could potentially interact with the compound and alter its effects

特性

IUPAC Name |

4-(thiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNUEROKSNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372308 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175205-53-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)